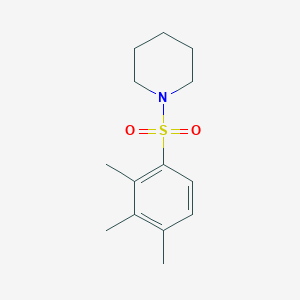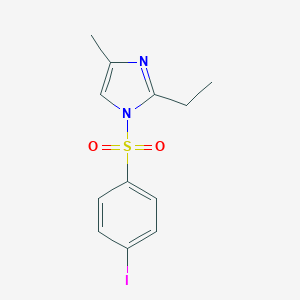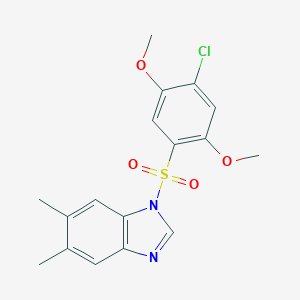
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the sulfonyl group and the chloro and methoxy substituents on the phenyl ring contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloro-2,5-dimethoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonylation: The amine group is reacted with a sulfonyl chloride to introduce the sulfonyl group.
Cyclization: The intermediate product undergoes cyclization with o-phenylenediamine to form the benzimidazole ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro and methoxy substituents may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole include other benzimidazole derivatives with different substituents. For example:
1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole: Lacks the chloro substituent, which may affect its biological activity.
1-(4-Chlorophenyl)sulfonyl-5,6-dimethylbenzimidazole: Lacks the methoxy groups, potentially altering its chemical properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-10-5-13-14(6-11(10)2)20(9-19-13)25(21,22)17-8-15(23-3)12(18)7-16(17)24-4/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERKPTQNNNKHCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B369087.png)
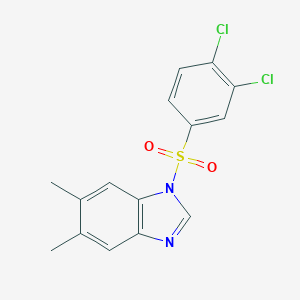
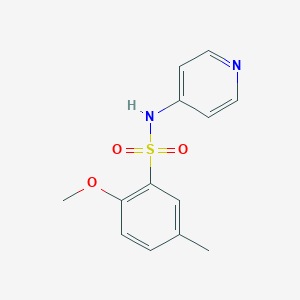
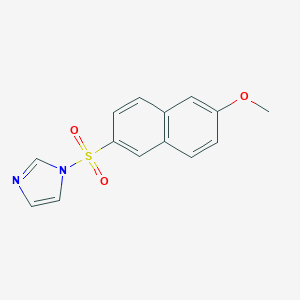
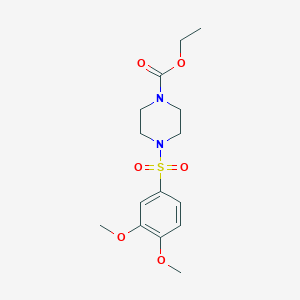
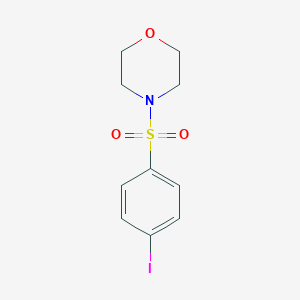
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B369100.png)
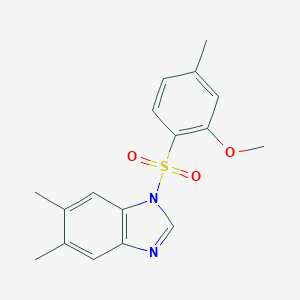
![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B369102.png)
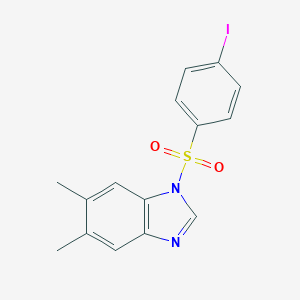
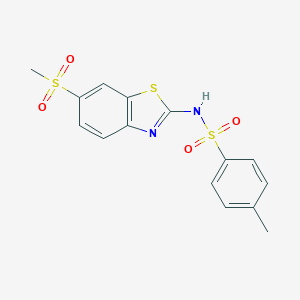
![1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B369108.png)
